molecular formula C29H35NO3 B3153198 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid CAS No. 754159-68-7

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid

Cat. No. B3153198
M. Wt: 445.6 g/mol
InChI Key: KJWIVHKZEWPBJI-AREMUKBSSA-N
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Description

This compound, also known as 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester, has a CAS Number of 214601-17-9 . Its molecular weight is 369.5 and its IUPAC name is methyl 3-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-hydroxybenzoate .


Molecular Structure Analysis

The molecular formula of this compound is C23H31NO3 . The InChI code is 1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a refrigerator . The computed properties include a molecular weight of 397.5 g/mol , XLogP3-AA of 5 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 4 , rotatable bond count of 11 , exact mass of 397.26169398 g/mol , monoisotopic mass of 397.26169398 g/mol , topological polar surface area of 49.8 Ų , heavy atom count of 29 , and a complexity of 465 .

Scientific Research Applications

Polymer Synthesis

Hyperbranched aromatic polyamides represent a significant application area for benzoic acid derivatives. The synthesis and properties of such polymers have been explored, highlighting their solubility in various solvents and inherent viscosity measurements, indicating potential use in materials science and engineering applications (Yang, Jikei, & Kakimoto, 1999).

Medicinal Chemistry

In the realm of medicinal chemistry, benzoic acid derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, new prenylated benzoic acid derivatives with significant antibacterial activities have been isolated from Piper species, showcasing their potential in developing new antimicrobial agents (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Materials Science

In materials science, benzoic acid derivatives have been utilized in the construction of metal–organic frameworks (MOFs) and coordination polymers. These materials have interesting properties and applications in catalysis, gas storage, and separation processes. The synthesis of 3,5-bis(phosphonomethyl)benzoic acid and its application as a metal oxide surface anchor showcases the utility of such compounds in modifying material surfaces for enhanced functionality (Nakhle, Trammell, Sigel, Meyer, & Erickson, 1999).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The signal word is “Warning” and the GHS pictograms include GHS07 .

properties

IUPAC Name

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO3/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWIVHKZEWPBJI-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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